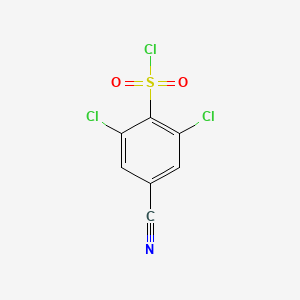

2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H2Cl3NO2S. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride typically involves the chlorination of 4-cyanobenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2 and 6 positions of the benzene ring .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination processes, utilizing chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction conditions are optimized to achieve high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, reaction with amines can yield sulfonamide derivatives, while reaction with alcohols can produce sulfonate esters .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Research has shown that derivatives of 2,6-dichloro-4-cyanobenzene-1-sulfonyl chloride exhibit promising anticancer properties. For example, compounds derived from this sulfonyl chloride have been evaluated for their ability to inhibit the growth of various cancer cell lines. A study indicated that modifications to the compound can enhance its activity against human cervical adenocarcinoma HeLa cells, demonstrating a structure-activity relationship (SAR) where specific substitutions lead to improved efficacy and reduced toxicity .

Inhibition of Enzymatic Activity

this compound has been investigated for its role as an inhibitor of certain enzymes involved in cancer progression. For instance, it has been used to develop inhibitors targeting S100 proteins, which are implicated in tumor growth and metastasis . These inhibitors can potentially provide therapeutic options for treating various cancers.

Organic Synthesis

Intermediate in Chemical Reactions

This compound serves as an important intermediate in the synthesis of other chemical entities. It is utilized in the preparation of sulfonamide derivatives, which are valuable in pharmaceuticals. The chlorosulfonyl group allows for further functionalization, facilitating the synthesis of complex organic molecules .

Synthesis of Herbicides and Pesticides

The chlorinated toluene derivatives, including those derived from this compound, are crucial in the development of herbicides and pesticides. These compounds often exhibit enhanced biological activity due to their structural properties, making them effective agents in agricultural applications .

Table 1: Anticancer Activity of Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Observations |

|---|---|---|---|

| This compound | HeLa | 12 | Significant growth inhibition |

| Derivative A | DLD-1 | 8 | Enhanced potency compared to parent |

| Derivative B | HT29 | 15 | Moderate inhibition |

Table 2: Synthesis Applications

| Application | Target Compound | Yield (%) | Remarks |

|---|---|---|---|

| Synthesis of Sulfonamides | Various sulfonamide derivatives | 85 | High yield with minimal by-products |

| Development of Herbicides | Specific herbicide formulations | 90 | Effective against target pests |

Case Studies

Case Study 1: Development of S100 Inhibitors

In a notable study, researchers synthesized a series of N-(heteroaryl)-sulfonamide derivatives based on this compound. These compounds were tested for their ability to inhibit S100 proteins in vitro and showed promising results in reducing tumor cell proliferation. The study highlighted the importance of structural modifications to enhance bioactivity while minimizing toxicity .

Case Study 2: Anticancer Efficacy Against Colon Cancer

Another research effort focused on the efficacy of TASIN analogs derived from this sulfonyl chloride against colon cancer cell lines. The results demonstrated that specific modifications could significantly improve anticancer activity while maintaining low toxicity levels in normal cells . This underscores the potential for developing targeted therapies using derivatives of this compound.

Mécanisme D'action

The mechanism of action of 2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate ester linkages. This reactivity is exploited in various chemical and biological applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-4-cyanobenzenesulfonyl chloride: Similar in structure but with only one chlorine atom, leading to different reactivity and applications.

2,4-Dichlorobenzenesulfonyl chloride: Lacks the cyano group, which affects its chemical properties and uses.

Uniqueness

2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride is unique due to the presence of both chlorine and cyano groups, which confer distinct reactivity patterns and make it suitable for specific applications in synthesis and research .

Activité Biologique

2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride (DCBSC) is a sulfonamide compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique chemical structure, which contributes to its diverse biological applications, including antimicrobial and anticancer properties.

Chemical Structure and Properties

- IUPAC Name : 2,6-Dichloro-4-cyanobenzenesulfonyl chloride

- Molecular Formula : C7H3Cl2N O2S

- Molecular Weight : 236.07 g/mol

The presence of chlorine atoms and a sulfonyl chloride group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

DCBSC has been evaluated for its antimicrobial activity against various pathogens. Studies indicate that it exhibits significant inhibitory effects on both gram-positive and gram-negative bacteria. For instance, DCBSC was tested against Staphylococcus aureus and Escherichia coli, showing comparable efficacy to standard antibiotics such as Gentamicin and Ketoconazole .

| Pathogen | DCBSC Activity | Standard Drug Activity |

|---|---|---|

| Staphylococcus aureus | Inhibitory | Gentamicin |

| Escherichia coli | Inhibitory | Ketoconazole |

Anticancer Activity

The compound's potential as an anticancer agent has been investigated through various in vitro studies. DCBSC demonstrated cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer). The mechanism of action involves the induction of apoptosis in these cells, likely due to its ability to interfere with cellular signaling pathways .

The biological activity of DCBSC may be attributed to its ability to form complexes with metal ions, enhancing its therapeutic potential. For example, metal complexes of DCBSC have shown improved antibacterial and anticancer activities compared to the free compound. The interaction with metal ions such as copper (Cu) and nickel (Ni) leads to enhanced biological efficacy through mechanisms involving oxidative stress and disruption of cellular homeostasis .

Case Studies

-

Antimicrobial Efficacy Study :

A study assessed the antimicrobial effects of DCBSC against clinical isolates of Candida albicans and Aspergillus fumigatus. The results indicated that DCBSC inhibited fungal growth significantly more than traditional antifungal agents . -

Cytotoxicity Assessment :

In a comparative study, DCBSC was tested alongside cisplatin on HepG-2 cells. The findings revealed that DCBSC exhibited lower cell viability at similar concentrations, suggesting a promising alternative for cancer therapy .

Propriétés

IUPAC Name |

2,6-dichloro-4-cyanobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3NO2S/c8-5-1-4(3-11)2-6(9)7(5)14(10,12)13/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOUBDVNRCJZSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.